5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14Cl2N2O. It is a derivative of pyrrolidin-2-one, a five-membered lactam, and contains a 2,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidinone ring.
Preparation Methods
The synthesis of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzylamine with pyrrolidin-2-one under appropriate conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids or aldehydes, while reduction can yield amines or alcohols. Substitution reactions, particularly at the benzylic position, can introduce different functional groups, leading to a variety of derivatives with potentially diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
The molecular targets and pathways involved in its action can vary depending on the specific biological context and the nature of the derivatives formed from the compound. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and other benzylamine-containing molecules. Some similar compounds include:
Pyrrolidin-2-one: The parent compound, which serves as a core structure for various derivatives with different substituents.
2,4-Dichlorobenzylamine: A related compound that shares the 2,4-dichlorobenzyl group but lacks the pyrrolidinone ring.
N-Benzylpyrrolidin-2-one: A derivative with a benzyl group instead of the 2,4-dichlorobenzyl group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone ring and the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14Cl2N2O |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
5-[[(2,4-dichlorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17) |
InChI Key |
KKWWDIDHOJDLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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